(2,6-Dibromopyridin-3-yl)boronic acid
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Overview
Description
Chemical Reactions Analysis
Boronic acids, including “(2,6-Dibromopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions is the Suzuki-Miyaura cross-coupling reaction . Boronic acids can also form reversible covalent bonds with diols, which has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Scientific Research Applications
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Chemical Biology and Supramolecular Chemistry
- Boronic acid-based compounds have found numerous applications in chemical biology and supramolecular chemistry .
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- This chemistry is used in the exploration of novel chemistries using boron to fuel emergent sciences .
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Medicinal Chemistry
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Biomedical Devices
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Material Chemistry
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Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
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Fluorophores
- Boron-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas like bioimaging and chemosensing .
- They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
- Other boron-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
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Synthesis of Borinic Acid Derivatives
- Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
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Dynamic Click Chemistry
- Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
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Fabrication of Core–Shell Fe3O4@SiO2
- In the fabrication of core–shell Fe3O4@SiO2, more addition of silica precursor relative to Fe3O4 leads to the size increase of particles with more uniformity and lower magnetism .
- On the other hand, less addition of silica precursor leads to the size decrease of particles with less uniformity and larger magnetism, which can make it more difficult to control the binding process between .
Safety And Hazards
properties
IUPAC Name |
(2,6-dibromopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWODKSMWAAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679926 |
Source
|
Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromopyridin-3-yl)boronic acid | |
CAS RN |
1256355-52-8 |
Source
|
Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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